molecular formula C15H17N B3034313 2,4-Dimethyl-N-(o-tolyl)aniline CAS No. 155960-55-7

2,4-Dimethyl-N-(o-tolyl)aniline

Cat. No.: B3034313
CAS No.: 155960-55-7
M. Wt: 211.3 g/mol
InChI Key: NCCQDZNBYWMIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-N-(o-tolyl)aniline is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic Studies in Ozonolysis

2,4-Dimethyl-N-(o-tolyl)aniline, also known as 2,4-xylidine, has been studied for its behavior in ozonolysis in acidic aqueous solutions. A study by Machulek et al. (2009) explored the major reaction products of this process, revealing primary products like 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol. These products suggest electron transfer and substitution reactions during ozonolysis (Machulek et al., 2009).

Reactivity and Synthesis

The compound's reactivity has been a subject of interest. Knorr et al. (1993) investigated its synthesis and reactivity, particularly examining the lone electron pair donor quality of the imino function. Their findings revealed its resistance to nucleophilic attack and the ease of nitration and bromination in the aromatic p-position, demonstrating its unique chemical properties and potential applications in synthesis (Knorr et al., 1993).

Application in Heterocyclic Product Synthesis

Cameron et al. (1979) explored the reactions of a similar compound, 4-methyl-2-[N-(p-toluidinyl)methyl] aniline, with phosphorus oxychloride and thiophosphoryl chloride, leading to the creation of complex heterocyclic products. This study indicates the potential of this compound in synthesizing specialized chemical structures (Cameron et al., 1979).

Fluorescent Thermometer Development

In a fascinating application, Cao et al. (2014) demonstrated the use of a derivative of this compound in creating a ratiometric fluorescent thermometer. This thermometer, which exhibits increased fluorescence intensity with temperature, showcases the potential of this compound derivatives in advanced sensor technology (Cao et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2,4-dimethyl-N-(2-methylphenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-8-9-15(13(3)10-11)16-14-7-5-4-6-12(14)2/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCQDZNBYWMIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-N-(o-tolyl)aniline
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-N-(o-tolyl)aniline
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-N-(o-tolyl)aniline
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-N-(o-tolyl)aniline
Reactant of Route 5
Reactant of Route 5
2,4-Dimethyl-N-(o-tolyl)aniline
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-N-(o-tolyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.